N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide
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Overview
Description
N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide is an organic compound with the molecular formula C16H16N2O6S. It is known for its unique chemical structure, which includes a hydroxyl group, a sulfonamide group, and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide typically involves multiple steps. One common method starts with the reaction of N’-hydroxyethanimidamide with methanesulfonyl chloride to form N’-hydroxy-2-(methanesulfonyl)ethanimidamide. This intermediate is then reacted with 4-aminophenol to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(N-methylmethanesulfonamido)ethanimidamide
- N’-hydroxy-2-{4-[(3-methylbutane)sulfonamido]phenyl}ethanimidamide
Uniqueness
N’-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(14,15)12-8-4-2-7(3-5-8)6-9(10)11-13/h2-5,12-13H,6H2,1H3,(H2,10,11) |
InChI Key |
IVMREUCDLIQQQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
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